2-Amino-4-oxo-4H-1-benzothiopyran-3-carboxamide
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Overview
Description
2-Amino-4-oxo-4H-1-benzothiopyran-3-carboxamide is a heterocyclic compound that belongs to the benzothiopyran family. This compound is of significant interest due to its potential biological activities, including anticancer, antifungal, and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method to synthesize 2-amino-4-oxo-4H-1-benzothiopyran-3-carboxamide involves a process of conjugated addition-elimination. This method utilizes the sulfinyl group as the optimum leaving group, and the reaction is typically carried out under refluxing conditions in isopropanol for 36 hours . Another approach involves the cyclization of 2-thiobenzoylacetonitrile treated with a strong acid or the reduction of 2-nitrobenzothiopyranones with sodium dithionite .
Industrial Production Methods
The ten grams scale-up synthesis of representative compounds has shown good yields and excellent chemical purity without requiring column chromatographical purification .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-oxo-4H-1-benzothiopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium dithionite is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-4-oxo-4H-1-benzothiopyran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 2-amino-4-oxo-4H-1-benzothiopyran-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anticancer and antifungal activities . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with key biological processes makes it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: This compound shares a similar core structure but lacks the amino and carboxamide groups.
2-Amino-4H-benzothiopyran-4-one: This compound is structurally similar but differs in the position of the amino group and the presence of a carboxamide group.
Uniqueness
2-Amino-4-oxo-4H-1-benzothiopyran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both amino and carboxamide groups enhances its potential for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
62954-20-5 |
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Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-amino-4-oxothiochromene-3-carboxamide |
InChI |
InChI=1S/C10H8N2O2S/c11-9(14)7-8(13)5-3-1-2-4-6(5)15-10(7)12/h1-4H,12H2,(H2,11,14) |
InChI Key |
GYRUGLOWQKYEIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(S2)N)C(=O)N |
Origin of Product |
United States |
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